molecular formula C16H14O3 B3271415 2-Oxo-2-phenylethyl 4-methylbenzoate CAS No. 54797-44-3

2-Oxo-2-phenylethyl 4-methylbenzoate

Cat. No. B3271415
CAS RN: 54797-44-3
M. Wt: 254.28 g/mol
InChI Key: CKJMBJBYXLDVMX-UHFFFAOYSA-N
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Description

“2-Oxo-2-phenylethyl 4-methylbenzoate” is a chemical compound with the molecular formula C16H14O3 . It is also known by other names such as “2-Oxo-2-phenylethyl-4-methylbenzoat” in German, “4-Méthylbenzoate de 2-oxo-2-phényléthyle” in French, and “Benzoic acid, 4-methyl-, 2-oxo-2-phenylethyl ester” as per ACD/Index Name .


Synthesis Analysis

The synthesis of “2-Oxo-2-phenylethyl 4-methylbenzoate” involves a round-bottomed flask charged with 2-hydroxyacetophenone, -4 H -chromen-4-one, carbon disulfide, potassium carbonate, and bromoethane. The mixture is heated to 35 °C with efficient stirring. The reaction is monitored by thin layer chromatography (TLC, 254 nm). After the reaction is completed, the resulting mixture is cooled to room temperature, then poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with anhydrous Na2SO4, and the solvent is removed under reduced pressure .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2-phenylethyl 4-methylbenzoate” is characterized by an average mass of 254.281 Da and a monoisotopic mass of 254.094299 Da . The compound has a logP value of 3.5968, indicating its lipophilicity .


Physical And Chemical Properties Analysis

“2-Oxo-2-phenylethyl 4-methylbenzoate” has a molecular weight of 254.28 and a molecular formula of C16H14O3 . It has a logP value of 3.5968 and a logD value of 3.5968, indicating its lipophilicity . The compound also has a polar surface area of 34.343 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 2-Oxo compounds, including 2-Oxo-2-phenylethyl 4-methylbenzoate, can be synthesized through reactions with acetylenic compounds. These methods demonstrate the versatility of 2-oxo compounds in organic synthesis (Ogura, Kawano, & Itoh, 1973).
  • Spectroscopic Characterization : Spectroscopic methods like FTIR, NMR, and XRD are essential for characterizing the structure of compounds like 2-Oxo-2-phenylethyl 4-methylbenzoate. Detailed analysis of vibrational frequencies and crystal structure provides insights into the molecular properties of these compounds (Diwaker et al., 2015).

Computational Studies

  • Molecular Structure and Electronic Properties : Computational studies using methods like DFT and TD-DFT/PCM calculations are crucial for understanding the molecular structure, spectroscopic characterization, and electronic properties of 2-oxo compounds. Such analyses can predict NLO (Non-Linear Optical) properties and help in understanding the charge distribution within the molecule (Wazzan, Al-Qurashi, & Faidallah, 2016).

Photocatalytic Properties

  • Degradation of Organic Dye Pollutants : Certain 2-oxo compounds demonstrate potential in photocatalysis, which can be applied in environmental remediation. For instance, some compounds show promising results in degrading organic dye pollutants under UV light, indicating their utility in treating water pollution (Lu et al., 2021).

Biological and Medicinal Applications

  • Cytotoxic Activity : Some derivatives of 2-oxo compounds exhibit potent cytotoxicity against certain types of cancers, such as leukemia and lung carcinoma. This suggests their potential use in developing anti-cancer drugs (Deady et al., 2005).
  • Antimicrobial Activity : Derivatives of 2-oxo compounds have been synthesized and tested for antimicrobial properties. Certain compounds show significant antibacterial and antifungal activities, which could be useful in developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

properties

IUPAC Name

phenacyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-12-7-9-14(10-8-12)16(18)19-11-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJMBJBYXLDVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341155
Record name 2-Oxo-2-phenylethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54797-44-3
Record name 2-Oxo-2-phenylethyl 4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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